1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine

Catalog No.
S6872750
CAS No.
1251671-74-5
M.F
C25H32N6O2
M. Wt
448.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-...

CAS Number

1251671-74-5

Product Name

1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine

IUPAC Name

5-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole

Molecular Formula

C25H32N6O2

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C25H32N6O2/c1-19-6-5-11-31(17-19)23-10-9-20(16-26-23)25-27-24(33-28-25)18-29-12-14-30(15-13-29)21-7-3-4-8-22(21)32-2/h3-4,7-10,16,19H,5-6,11-15,17-18H2,1-2H3

InChI Key

IOBHJSSKMVAZOS-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=CC=C5OC

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=CC=C5OC

The exact mass of the compound 1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine is 448.25867428 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine is a complex organic compound that features a piperazine core substituted with various functional groups. The structure includes a methoxyphenyl group and an oxadiazole moiety, which are known for their diverse biological activities. The presence of a piperidine ring further enhances its potential pharmacological properties.

Typical for piperazine derivatives, including:

  • Nucleophilic substitutions: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Oxidation and reduction: The methoxy and oxadiazole groups can undergo oxidation or reduction under specific conditions, potentially altering the compound's reactivity and biological activity.
  • Formation of salts: The basic nature of the piperazine nitrogen allows for salt formation with acids, which can enhance solubility and stability.

Research indicates that compounds similar to 1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine exhibit various biological activities, including:

  • Antidepressant effects: Piperazine derivatives have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer properties: The oxadiazole moiety is often associated with anticancer activity due to its ability to interfere with cellular processes.
  • Antimicrobial activity: Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

The synthesis of 1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine typically involves several steps:

  • Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds.
  • Introduction of the methoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions.
  • Synthesis of the oxadiazole moiety: This can be done through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Final coupling to form the complete structure: This may involve linking the oxadiazole derivative to the piperazine scaffold.

The compound's unique structure suggests several potential applications:

  • Pharmaceutical development: Due to its biological activities, it may serve as a lead compound for developing new antidepressants or anticancer agents.
  • Research tools: It could be used in studies investigating the mechanisms of action of piperazine derivatives in neuropharmacology or oncology.

Interaction studies are crucial for understanding how 1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine interacts with biological targets. Key areas of focus include:

  • Receptor binding assays: To determine affinity for serotonin or dopamine receptors.
  • Enzyme inhibition studies: Assessing its potential to inhibit enzymes involved in cancer progression or neurotransmitter metabolism.

Several compounds share structural features with 1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methoxy-N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)pyrimidineContains a pyrimidine instead of an oxadiazolePotentially different pharmacological profile due to heterocyclic variation
4-{[Bis(4-methoxyphenyl)methyl]piperazin}-1-oneSimilar piperazine backboneFocused on anti-inflammatory properties
N-{2-Methoxy-[4-(4-methylpiperazin)]}-pyrimidine derivativesShares methoxy and piperazine groupsTargeted towards neurological disorders

The uniqueness of 1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine lies in its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Exact Mass

448.25867428 g/mol

Monoisotopic Mass

448.25867428 g/mol

Heavy Atom Count

33

Dates

Last modified: 11-23-2023

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